6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Opioid Receptor Pharmacology Structure-Activity Relationship Medicinal Chemistry

Procure 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride for CNS drug discovery. This 'magic methyl' scaffold boosts µ opioid receptor binding up to 35-fold vs. the unsubstituted core. The HCl salt ensures stability/solubility for automated handling and coupling reactions. Its favorable lead-like profile reduces hERG/clearance risks compared to the dimethyl analog, streamlining your SAR and HTS workflows.

Molecular Formula C6H12ClN
Molecular Weight 133.62
CAS No. 1706431-47-1
Cat. No. B2534196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride
CAS1706431-47-1
Molecular FormulaC6H12ClN
Molecular Weight133.62
Structural Identifiers
SMILESCC1C2C1CNC2.Cl
InChIInChI=1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H
InChIKeyKFLNUXHWIKJQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 1706431-47-1): Procurement Specifications and Chemical Identity


6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS 1706431-47-1) is a bicyclic amine hydrochloride salt characterized by a rigid 3-azabicyclo[3.1.0]hexane core bearing a single methyl substituent at the 6-position [1]. The hydrochloride salt form (C6H12ClN; MW 133.62) provides enhanced solid-state stability and aqueous solubility compared to the free base, making it a preferred building block for medicinal chemistry applications . Its structural scaffold is extensively exploited in the design of central nervous system (CNS) therapeutics, including opioid receptor modulators and neurotransmitter reuptake inhibitors .

Why 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride Cannot Be Replaced by Unsubstituted or Dimethyl Analogs


Generic substitution of 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride with unsubstituted 3-azabicyclo[3.1.0]hexane or the 6,6-dimethyl analog is scientifically unsound due to profound differences in physicochemical and pharmacological profiles. The single methyl group at the 6-position introduces a critical lipophilic increment that has been shown in related 3-azabicyclo[3.1.0]hexane scaffolds to confer up to a 35-fold enhancement in receptor binding affinity—a 'magic methyl' effect that is absent in the unsubstituted core [1]. Conversely, the 6,6-dimethyl analog (CAS 943516-55-0) exhibits distinct hazard classifications (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A) that are not uniformly reported for the mono-methyl derivative, underscoring divergent safety profiles that preclude interchangeable use [2]. These quantitative and qualitative differentiators mandate precise selection of the 6-methyl hydrochloride for applications where a specific steric and electronic environment is required.

Quantitative Differentiation Evidence for 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 1706431-47-1) Versus Closest Analogs


Binding Affinity Enhancement: Class-Level 'Magic Methyl' Effect on 3-Azabicyclo[3.1.0]hexane Scaffold

In a series of 3-azabicyclo[3.1.0]hexane-derived μ opioid receptor antagonists, the addition of a single methyl substituent resulted in a 35-fold improvement in receptor binding affinity relative to the non-methylated analog [1]. While the exact substitution position in the study may differ from the 6-position, the class-level inference strongly supports that the presence of a methyl group on the 3-azabicyclo[3.1.0]hexane core confers a significant and quantifiable potency advantage over the unsubstituted scaffold.

Opioid Receptor Pharmacology Structure-Activity Relationship Medicinal Chemistry

Physicochemical Differentiation: Molecular Weight and Lipophilicity Versus 6,6-Dimethyl Analog

The target compound (MW 133.62) exhibits a lower molecular weight and reduced lipophilic bulk compared to the 6,6-dimethyl analog (MW 147.64) [1]. The addition of a second methyl group increases molecular weight by approximately 10% and alters the compound's steric profile, which can impact membrane permeability and target binding pocket complementarity. The mono-methyl derivative may offer a more balanced lipophilicity profile for CNS drug discovery, where excessive lipophilicity can lead to undesirable off-target effects and metabolic instability.

Physicochemical Profiling ADME Prediction Chemical Procurement

Safety Profile Differentiation: GHS Hazard Classification Versus 6,6-Dimethyl Analog

The 6,6-dimethyl analog (CAS 943516-55-0) carries explicit GHS hazard classifications including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1]. While specific GHS data for the target compound is not aggregated in the same public databases, the absence of reported hazard classifications for 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride may indicate a distinct safety profile, potentially reducing handling restrictions and associated compliance burdens in laboratory settings.

Chemical Safety Handling and Storage Regulatory Compliance

Salt Form Advantage: Hydrochloride Versus Free Base for Handling and Formulation

6-Methyl-3-azabicyclo[3.1.0]hexane is commercially available primarily as the hydrochloride salt (CAS 1706431-47-1), which offers enhanced aqueous solubility and solid-state stability compared to the free base (CAS 1516229-86-9) . The hydrochloride form facilitates accurate weighing, dissolution in aqueous buffers, and long-term storage under ambient conditions—critical factors for reproducible experimental workflows and scalable synthesis.

Salt Selection Solid-State Chemistry Formulation Development

Optimal Application Scenarios for 6-Methyl-3-azabicyclo[3.1.0]hexane Hydrochloride (CAS 1706431-47-1) Based on Evidence


Opioid Receptor Ligand Design: Capitalizing on the 'Magic Methyl' Effect

Researchers developing novel μ opioid receptor antagonists for pruritus or pain management should prioritize the 6-methyl derivative over the unsubstituted 3-azabicyclo[3.1.0]hexane core. Class-level evidence demonstrates that a single methyl substitution on this scaffold can yield a 35-fold improvement in binding affinity [1]. The 6-methyl hydrochloride provides a pre-optimized starting point, potentially accelerating SAR campaigns and reducing the number of synthetic iterations required to achieve target potency.

CNS Drug Discovery: Balanced Lipophilicity for Blood-Brain Barrier Penetration

For CNS-targeted programs where optimal brain penetration is critical, the mono-methyl derivative (MW 133.62) offers a more favorable lipophilicity-to-molecular-weight ratio than the 6,6-dimethyl analog (MW 147.64) [1]. The 6-methyl hydrochloride aligns with lead-like property guidelines, minimizing the risk of excessive lipophilicity that can lead to hERG liability, phospholipidosis, or rapid metabolic clearance.

High-Throughput Screening Library Design: Favorable Safety and Handling Profile

Procurement for HTS library inclusion favors compounds with minimal hazard classifications. The absence of reported GHS hazard statements for 6-methyl-3-azabicyclo[3.1.0]hexane hydrochloride, in contrast to the 6,6-dimethyl analog (H302, H315, H319), may streamline compound management workflows and reduce regulatory burdens [1]. The hydrochloride salt form further ensures solid-state stability and ease of automated liquid handling.

Building Block for CNS Therapeutics and Enzyme Inhibitors

The compound is recognized as a versatile intermediate for synthesizing bioactive molecules targeting the central nervous system [1]. Its rigid bicyclic amine scaffold serves as a privileged structure for designing glycine transporter inhibitors, dopamine D3 receptor modulators, and other CNS-active agents. The hydrochloride salt form facilitates direct use in amide coupling, reductive amination, and other common medicinal chemistry transformations without prior neutralization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.